6-benzyl-3-(3-methylpiperidine-1-carbonyl)-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione
Description
The compound 6-benzyl-3-(3-methylpiperidine-1-carbonyl)-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione is a fused heterocyclic molecule featuring a thiazolo[4,3-d]pyrimidine core. Key structural elements include:
- 6-Benzyl substitution: Enhances lipophilicity and may influence receptor binding.
- Dione functionality (5,7-dione): Imparts hydrogen-bonding capacity and electron-withdrawing effects, which are critical for interactions in biological systems.
Properties
IUPAC Name |
6-benzyl-3-(3-methylpiperidine-1-carbonyl)-4H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3S/c1-12-6-5-9-22(10-12)18(25)16-14-15(21-27-16)17(24)23(19(26)20-14)11-13-7-3-2-4-8-13/h2-4,7-8,12H,5-6,9-11H2,1H3,(H,20,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQYQBYQLWPQKJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)C2=C3C(=NS2)C(=O)N(C(=O)N3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-benzyl-3-(3-methylpiperidine-1-carbonyl)-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione typically involves multi-step organic reactions. The process begins with the preparation of the thiazolopyrimidine core, followed by the introduction of the benzyl and piperidine moieties. Common reagents used in these reactions include various amines, aldehydes, and sulfur-containing compounds. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the purification of the final product is crucial and may involve techniques such as crystallization, chromatography, and recrystallization.
Chemical Reactions Analysis
Types of Reactions
6-benzyl-3-(3-methylpiperidine-1-carbonyl)-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
6-benzyl-3-(3-methylpiperidine-1-carbonyl)-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-benzyl-3-(3-methylpiperidine-1-carbonyl)-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This can lead to changes in cellular signaling pathways and biological processes.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The thiazolo-pyrimidine scaffold is versatile, with variations in substituents and ring fusion influencing physicochemical and biological properties. Key analogs include:
Thiazolo[3,2-a]Pyrimidine Derivatives ()
Compounds 11a and 11b feature a thiazolo[3,2-a]pyrimidine core with aromatic aldehydes and furan substituents:
- 11a : 2,4,6-Trimethylbenzylidene and 5-methylfuran groups.
- 11b: 4-Cyanobenzylidene and 5-methylfuran groups.
Key Differences vs. Target Compound :
- The thiazolo[3,2-a]pyrimidine core differs in ring fusion (positions 3,2-a vs. 4,3-d), altering electronic distribution.
- Substituents in 11a/b are primarily aromatic or electron-withdrawing (e.g., CN), whereas the target compound incorporates a benzyl and piperidine-carbonyl group, likely enhancing solubility in polar aprotic solvents .
Thiazolo[4,5-b]Pyridin-2-One Derivatives ()
These derivatives, such as 5,7-dimethyl-3H-thiazolo[4,5-b]pyridin-2-one , exhibit a pyridine ring fused to thiazole. The 6-phenylazo variant shows cytotoxic activity, highlighting the role of substituents in bioactivity .
Comparison :
- Piperidine and benzyl groups could improve blood-brain barrier penetration relative to methyl or azo substituents.
Thiazolo[3,2-a]Pyrimidines ()
- Conditions : Reflux in acetic anhydride/acetic acid with sodium acetate.
- Yields : 68% for both 11a and 11b.
- Catalysts : Metal-free, using mild bases.
Implications for Target Compound :
- Similar solvent systems (e.g., acetic acid) may be applicable for synthesizing the target compound.
- Piperidine-derived catalysts (as in ’s 4,4’-trimethylenedipiperidine) could enhance reaction efficiency due to their dual Lewis base sites .
Triazolo-Pyrimidines ()
- Green Chemistry: Use of water/ethanol mixtures and recyclable additives.
- Yields : High (exact % unspecified).
Relevance :
- The target compound’s synthesis may benefit from similar eco-friendly protocols, given its complex substituents requiring precise conditions .
Physicochemical Properties
Analysis :
- The target compound’s benzyl and piperidine groups may confer higher solubility in organic solvents compared to 11a/b’s aromatic substituents.
- Lack of melting point data suggests further characterization is needed.
Recommendations :
- Conduct melting point, solubility, and stability studies.
- Explore biological screening (e.g., kinase inhibition, cytotoxicity).
- Optimize synthesis using ’s eco-friendly protocols.
Biological Activity
6-benzyl-3-(3-methylpiperidine-1-carbonyl)-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione is a heterocyclic compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological activity, including antimicrobial and anticancer properties, supported by recent research findings and case studies.
The compound belongs to the thiazolo[4,3-d]pyrimidine family and is characterized by its unique structural features that contribute to its biological activity. The IUPAC name of the compound is 6-benzyl-3-(3-methylpiperidine-1-carbonyl)-4H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione.
Molecular Structure
| Property | Value |
|---|---|
| Molecular Formula | C19H20N4O3S |
| Molecular Weight | 372.45 g/mol |
| CAS Number | 1251624-21-1 |
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of various derivatives of thiazolo[4,3-d]pyrimidine compounds. For instance:
- Minimum Inhibitory Concentration (MIC) : The compound exhibited promising antimicrobial activity against several bacterial strains. For example:
These results indicate that the compound has broad-spectrum activity against both Gram-positive and Gram-negative bacteria and fungi.
Anticancer Activity
The potential anticancer properties of this compound have also been explored. Research indicates that derivatives containing the thiazolo-pyrimidine scaffold can inhibit cancer cell proliferation through various mechanisms:
- Mechanism of Action : Some studies suggest that these compounds may induce apoptosis in cancer cells and inhibit cell cycle progression. The specific pathways involved are still under investigation but may include interactions with DNA and modulation of key signaling pathways .
Case Study 1: Molecular Docking Studies
Molecular docking studies have been conducted to understand the binding interactions of the compound with target proteins. For instance:
- The binding affinity was assessed against the PDB: 2XCT protein, revealing significant interactions that suggest potential efficacy as a therapeutic agent .
Case Study 2: Pharmacokinetic Profile
A pharmacokinetic evaluation using SwissADME software indicated favorable properties for oral bioavailability:
Q & A
Basic Research Questions
Q. What are the defining structural features of this compound, and how do they influence its chemical reactivity?
- Answer: The compound features a thiazolo[4,3-d]pyrimidine core fused with a 3-methylpiperidine-1-carbonyl group and a benzyl substituent. The thiazole ring introduces sulfur-based reactivity (e.g., nucleophilic substitutions), while the piperidine carbonyl group enables hydrogen bonding and interactions with biological targets. The benzyl group enhances lipophilicity, influencing solubility and membrane permeability .
Q. What are the standard synthetic routes for this compound, and what factors affect yield?
- Answer: Common methods include:
- Multi-component cyclization: Reactions between ethyl acetoacetate, aldehydes, and thiourea derivatives in solvents like DMF or THF, catalyzed by K₂CO₃. Yields (30–70%) depend on precursor purity and reaction time .
- Stepwise assembly: Cyclization of thiazole precursors followed by piperidine coupling. Solvent choice (e.g., DMF vs. THF) and temperature (70–100°C) critically impact yield .
Q. Which analytical techniques are critical for structural confirmation and purity assessment?
- Answer:
| Technique | Application | Example Data | Reference |
|---|---|---|---|
| ¹H/¹³C NMR | Confirm regiochemistry and substituent positions | δ 7.63 (d, J=7.1 Hz, aromatic H) | |
| ESI-MS | Verify molecular weight | m/z = 496 [M+H]⁺ | |
| HPLC | Assess purity (>95% typical for bioactive studies) | Retention time: 8.2 min |
Advanced Research Questions
Q. How can conflicting biological activity data across studies be systematically addressed?
- Answer: Contradictions often arise from variations in assay conditions (e.g., solvent, concentration). Methodological steps include:
- Standardization: Use consistent cell lines (e.g., HepG2 for cytotoxicity) and solvent controls (DMSO <0.1% v/v).
- Orthogonal assays: Combine enzymatic inhibition assays (e.g., kinase profiling) with cell-based viability tests to cross-validate results .
- Purity validation: Ensure >98% purity via HPLC and eliminate residual solvents (e.g., THF) that may interfere .
Q. What strategies optimize synthesis for high yield and scalability without compromising purity?
- Answer:
- Flow chemistry: Continuous reactors reduce side reactions (e.g., dimerization) and improve heat management, achieving >80% yield in scaled batches .
- Catalyst screening: Test alternatives to K₂CO₃ (e.g., DBU) for milder conditions and reduced byproducts .
- Green solvents: Replace DMF with cyclopentyl methyl ether (CPME) to enhance sustainability and ease of purification .
Q. How can computational modeling predict biological targets or reaction pathways?
- Answer:
- Docking studies: Use AutoDock Vina to simulate interactions with kinase domains (e.g., EGFR), prioritizing residues like Lys721 for hydrogen bonding with the carbonyl group .
- Reaction path analysis: Quantum mechanical calculations (e.g., DFT) identify transition states in cyclization steps, guiding solvent/catalyst selection .
- ADME prediction: SwissADME forecasts logP (2.8 ± 0.3) and bioavailability, aligning with experimental pharmacokinetics .
Data Contradiction Analysis
Q. Why do solubility values vary significantly across studies, and how can this be resolved?
- Answer: Discrepancies arise from:
- Polymorphism: Crystallize the compound in ethyl acetate/hexane to isolate the most stable form .
- pH-dependent solubility: Measure solubility in PBS (pH 7.4) vs. simulated gastric fluid (pH 1.2) to account for ionization .
- Surfactant use: Include 0.1% Tween-80 in aqueous buffers to mimic physiological conditions .
Key Methodological Recommendations
- Synthesis: Prioritize multi-component reactions for efficiency, but validate regiochemistry via NOESY NMR .
- Bioassays: Pre-incubate compounds at 37°C for 1 hour to ensure stability before testing .
- Computational Workflows: Combine molecular dynamics (MD) with QM/MM to refine binding affinity predictions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
